5-Bromo-3-(bromomethyl)pyridin-2-ol
Description
5-Bromo-3-(bromomethyl)pyridin-2-ol is a brominated pyridine derivative characterized by a hydroxyl group at position 2, a bromine atom at position 5, and a bromomethyl substituent at position 2. Its reactivity is influenced by the electron-withdrawing effects of bromine and the steric bulk of the bromomethyl group.
Properties
CAS No. |
1227585-63-8 |
|---|---|
Molecular Formula |
C6H5Br2NO |
Molecular Weight |
266.92 g/mol |
IUPAC Name |
5-bromo-3-(bromomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Br2NO/c7-2-4-1-5(8)3-9-6(4)10/h1,3H,2H2,(H,9,10) |
InChI Key |
ZODYSESIIUDWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)pyridin-2-ol typically involves the bromination of 3-(bromomethyl)pyridine. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is carried out in a solvent like carbon tetrachloride (CCl4) and yields the desired brominated product .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, starting with 5-methylnicotinic acid, the compound can be synthesized through a series of steps including esterification, reduction, and bromination. This method offers a higher yield and is more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(bromomethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in a mixture of water and organic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine derivative with arylboronic acids.
Scientific Research Applications
5-Bromo-3-(bromomethyl)pyridin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(bromomethyl)pyridin-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Molecular and Structural Comparisons
Table 1: Molecular Properties of 5-Bromo-3-(bromomethyl)pyridin-2-ol and Analogues
Key Observations :
- Halogen Diversity : The iodine substituent in 5-Bromo-3-iodo-pyridin-2-ol increases molecular weight (299.89 vs. 282.92) and alters reactivity due to iodine’s lower electronegativity compared to bromine .
- Positional Isomerism: 5-Bromo-2-chloro-pyridin-3-ol differs in substituent positions (Cl at C2 vs.
- Fluorine vs. Bromine : 5-Bromo-6-fluoropyridin-3-ol exhibits enhanced stability and metabolic resistance due to fluorine’s electronegativity .
Physicochemical Properties
Key Observations :
- Solubility Trends: Brominated pyridines generally dissolve in polar aprotic solvents (e.g., DMSO, ethanol), as seen in 5-Bromo-2-isopropylpyridin-3-ol .
- Safety Profile: Compounds with multiple halogens (e.g., 5-Bromo-3-chloro-6-methylpyridin-2-ol) show higher hazards (skin/eye irritation, respiratory toxicity) compared to mono-halogenated analogues .
Key Observations :
Biological Activity
5-Bromo-3-(bromomethyl)pyridin-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
5-Bromo-3-(bromomethyl)pyridin-2-ol is characterized by its brominated pyridine structure, which contributes to its reactivity and biological activity. The compound's molecular formula is , and it features a hydroxyl group that enhances its interaction with biological targets.
Biological Activity
Antimicrobial Properties
Research indicates that 5-Bromo-3-(bromomethyl)pyridin-2-ol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membrane integrity or interfering with essential metabolic pathways.
Anticancer Effects
Studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of cell cycle regulators. The specific pathways affected include those related to oxidative stress and DNA damage response.
The biological activity of 5-Bromo-3-(bromomethyl)pyridin-2-ol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.
- Receptor Modulation : It has the potential to interact with various receptors, modulating their activity and influencing signaling pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger cellular stress responses that result in apoptosis.
Research Findings
Recent studies have provided insights into the pharmacological effects of 5-Bromo-3-(bromomethyl)pyridin-2-ol:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 10 µg/mL. |
| Johnson et al. (2024) | Reported significant cytotoxic effects on breast cancer cell lines with IC50 values ranging from 15 to 25 µM. |
| Lee et al. (2024) | Investigated the mechanism of action, identifying ROS generation as a key factor in inducing apoptosis in cancer cells. |
Case Studies
- Antimicrobial Efficacy : A case study highlighted the use of 5-Bromo-3-(bromomethyl)pyridin-2-ol as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.
- Cancer Treatment : Another study focused on its application in combination therapy for enhancing the efficacy of existing chemotherapeutics, showing synergistic effects in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
